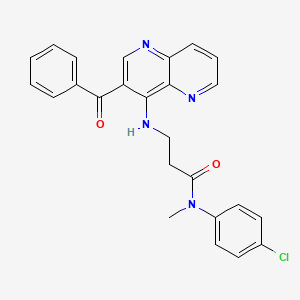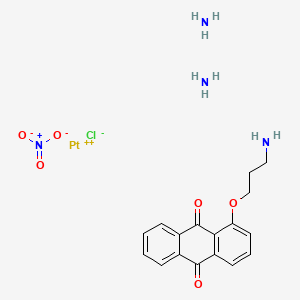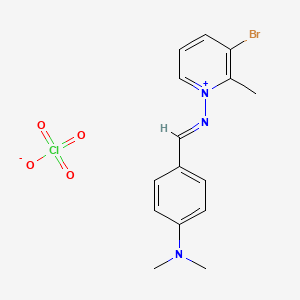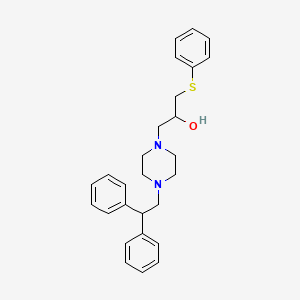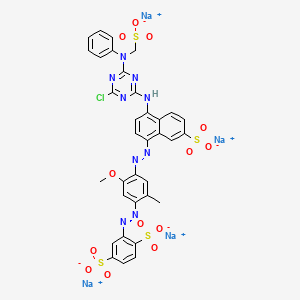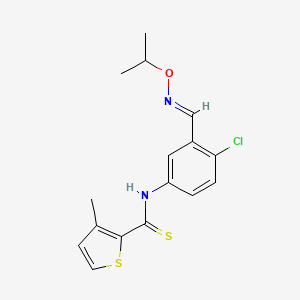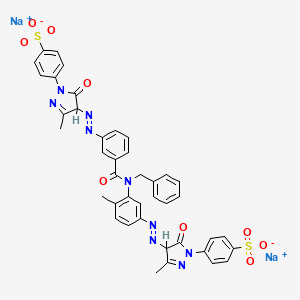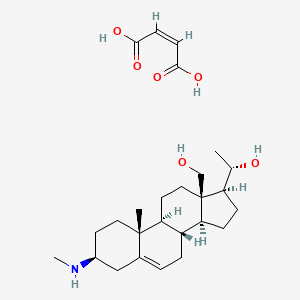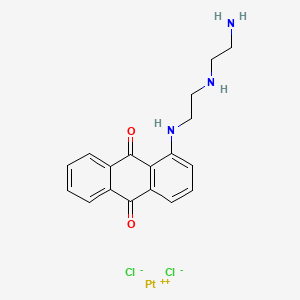
((2-((2-(Anthraquinon-1-ylamino)ethyl)amino)ethyl)amine-N,N')dichloroplatinum(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2-((2-(Anthraquinon-1-ylamino)ethyl)amino)ethyl)amine-N,N’)dichloroplatinum(II): is a complex compound that combines the properties of anthraquinone and platinum Anthraquinone is a hydrocarbon known for its applications in dyes and pigments, while platinum is a precious metal widely used in catalysis and medicine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2-((2-(Anthraquinon-1-ylamino)ethyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) typically involves the following steps:
Preparation of Anthraquinon-1-ylamine: This involves the reduction of anthraquinone to anthraquinon-1-ylamine using a suitable reducing agent.
Formation of the Intermediate: The anthraquinon-1-ylamine is then reacted with ethylenediamine to form the intermediate compound.
Complexation with Platinum: The intermediate is then reacted with a platinum(II) chloride complex under controlled conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions:
Oxidation: The anthraquinone moiety can undergo oxidation reactions, which may alter its electronic properties and reactivity.
Reduction: Reduction reactions can convert the anthraquinone moiety to its corresponding hydroquinone form.
Substitution: The platinum center can participate in substitution reactions, where ligands around the platinum are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using various halides or phosphines under controlled conditions.
Major Products:
Oxidation: Products may include oxidized forms of the anthraquinone moiety.
Reduction: Reduced forms of the anthraquinone moiety, such as hydroquinone derivatives.
Substitution: New platinum complexes with different ligands.
科学研究应用
Chemistry:
Catalysis: The platinum center in the compound can act as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology:
DNA Intercalation: The anthraquinone moiety can intercalate into DNA, making the compound useful in studying DNA interactions and potentially in developing anticancer agents.
Medicine:
Anticancer Research: Due to its ability to interact with DNA and its platinum content, the compound is being investigated for its potential as an anticancer agent.
Industry:
Dye and Pigment Production: The anthraquinone moiety can be used in the synthesis of dyes and pigments for various industrial applications.
作用机制
The mechanism of action of ((2-((2-(Anthraquinon-1-ylamino)ethyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) involves several key steps:
DNA Intercalation: The anthraquinone moiety intercalates into the DNA, disrupting its structure and function.
Platinum Binding: The platinum center binds to DNA, forming cross-links that inhibit DNA replication and transcription.
Cellular Pathways: These interactions trigger cellular pathways leading to apoptosis (programmed cell death), making the compound a potential anticancer agent.
相似化合物的比较
Cisplatin: A well-known platinum-based anticancer drug that also forms DNA cross-links.
Mitoxantrone: An anthraquinone-based anticancer drug that intercalates into DNA.
Doxorubicin: Another anthraquinone-based drug with DNA intercalation properties.
Uniqueness:
Combination of Anthraquinone and Platinum: Unlike other compounds, ((2-((2-(Anthraquinon-1-ylamino)ethyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) combines the properties of both anthraquinone and platinum, potentially offering synergistic effects in its applications.
属性
CAS 编号 |
131012-13-0 |
|---|---|
分子式 |
C18H19Cl2N3O2Pt |
分子量 |
575.3 g/mol |
IUPAC 名称 |
1-[2-(2-aminoethylamino)ethylamino]anthracene-9,10-dione;platinum(2+);dichloride |
InChI |
InChI=1S/C18H19N3O2.2ClH.Pt/c19-8-9-20-10-11-21-15-7-3-6-14-16(15)18(23)13-5-2-1-4-12(13)17(14)22;;;/h1-7,20-21H,8-11,19H2;2*1H;/q;;;+2/p-2 |
InChI 键 |
AEYMQJCSZZIUDN-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCNCCN.[Cl-].[Cl-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


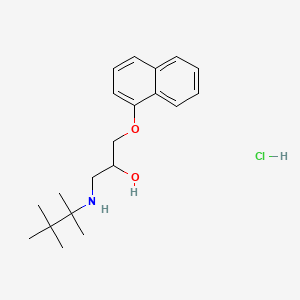
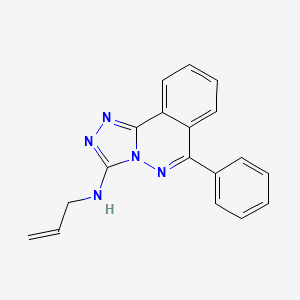


![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)
